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Compound of Interest

Compound Name: Crotonophenone

Cat. No.: B1361547

Introduction: Crotonophenone, systematically known as (E)-1-phenylbut-2-en-1-one, is an
a,B-unsaturated ketone with significant applications in organic synthesis and as a building block
for more complex molecules. Its chemical reactivity and properties are directly related to its
molecular structure. A thorough understanding of its spectroscopic characteristics is paramount
for researchers, scientists, and drug development professionals for identification, purity
assessment, and structural elucidation. This guide provides an in-depth overview of the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for
crotonophenone, complete with detailed experimental protocols and a workflow for
spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and
Mass Spectrometry for crotonophenone.

Table 1: *"H NMR Spectroscopic Data for
Crotonophenone
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
1.96 dd 6.9, 1.7 3 -CHs
6.89 dg 15.3,1.7 1 =CH-CO
7.11 dq 15.3,6.9 1 =CH-CHs
7.40-7.58 m 3 Phenyl H (m, p)
7.92 -7.98 m 2 Phenyl H (o)

Solvent: CDCls, Reference: TMS at 0.00 ppm.

Table 2: 3C NMR Spectroscopic Data for
Crotonophenone

Chemical Shift (8) ppm Assignment
18.6 -CHs

128.5 Phenyl CH (o)
128.6 Phenyl CH (m)
130.2 =CH-CO

132.8 Phenyl CH (p)
138.0 Phenyl C (ipso)
145.4 =CH-CHs
190.6 C=0

Solvent: CDCls, Reference: CDCIs at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data for
Crotonophenone
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Wavenumber (cm~?) Intensity Assignment
3061 Weak C-H Stretch (Aromatic)
2924 Weak C-H Stretch (Aliphatic)
C=0 Stretch (Conjugated
1664 Strong
Ketone)
1618 Strong C=C Stretch (Alkenyl)
1598 Medium C=C Stretch (Aromatic)
1448 Medium C-H Bend (Aliphatic)
1298 Strong C-CO-C Stretch and Bend
=C-H Bend (Out-of-plane,
970 Strong
trans)
C-H Bend (Out-of-plane,
756, 692 Strong

Monosubstituted Benzene)

Sample Phase: Liquid Film.

Table 4: Mass Spectrometry (MS) Data for

Crotonophenone

m/z Relative Intensity (%) Proposed Fragment lon

146 35 [M]* (Molecular lon)

131 15 [M - CHs]*
CeHsCOJ* (Benzoyl cation) -

105 100 [CaRtsCOI™ ( Y )
Base Peak

77 50 [CeHs]* (Phenyl cation)

51 25 [CaHs]*

lonization Method: Electron lonization (El) at 70 eV.
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Approximately 10-20 mg of crotonophenone is accurately weighed and dissolved in
about 0.6-0.7 mL of deuterated chloroform (CDCIs).

o A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (0 ppm).

o The solution is transferred into a 5 mm NMR tube.
e Instrument Setup:

o The NMR spectrometer is set to the appropriate frequency for *H (e.g., 400 MHz) and 13C
(e.g., 100 MHz) nuclei.

o The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to
achieve homogeneity.

o Data Acquisition:

o For 'H NMR, a standard pulse sequence is used with a sufficient number of scans to
achieve a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to
single lines for each unique carbon atom. A longer acquisition time or a higher sample
concentration is typically required due to the lower natural abundance of the 3C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation:

o As crotonophenone is a liquid at room temperature, the spectrum is acquired using a
neat liquid film.
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o Adrop of the sample is placed on the surface of one salt plate (e.g., NaCl or KBr).

o Asecond salt plate is carefully placed on top to create a thin, uniform liquid film between
the plates.

e Instrument Setup:

o An FT-IR spectrometer is used, and a background spectrum of the clean, empty salt plates
is recorded. This background is automatically subtracted from the sample spectrum.

o The spectral range is typically set from 4000 to 400 cm™1.
o Data Acquisition:
o The prepared salt plates with the sample are placed in the spectrometer's sample holder.

o The spectrum is acquired by co-adding multiple scans (e.g., 16 or 32) to improve the
signal-to-noise ratio.

Electron lonization Mass Spectrometry (EI-MS)

e Sample Introduction:

o A small amount of the liquid crotonophenone sample is introduced into the mass
spectrometer, often via a direct insertion probe or after separation by gas chromatography
(GC).

o The sample is vaporized in the ion source under high vacuum.
e lonization:

o The gaseous sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV).

o This causes the molecules to ionize, forming a molecular ion (M*), and to fragment into
smaller, characteristic charged particles.[1]

e Mass Analysis and Detection:
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o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole).

o A detector records the abundance of each ion, generating a mass spectrum that plots
relative intensity versus m/z.[2]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an
organic compound like crotonophenone.

Caption: Workflow for Spectroscopic Analysis of Crotonophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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